N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytosolic phosphoenolpyruvate carboxykinase (cPEPCK) inhibitors are compounds that target the enzyme cPEPCK, which plays a critical role in gluconeogenesis, glyceroneogenesis, and cataplerosis. This enzyme converts oxaloacetic acid into phosphoenol pyruvate in the presence of guanosine triphosphate. cPEPCK is associated with metabolic conditions such as type 2 diabetes, making its inhibitors potential candidates for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cPEPCK inhibitors often involves complex organic synthesis techniques. For example, genistein, an isoflavone compound, has been identified as a cPEPCK inhibitor. The synthesis of genistein involves multiple steps, including the formation of the isoflavone core structure and subsequent modifications to enhance its inhibitory activity .
Industrial Production Methods: Industrial production of cPEPCK inhibitors would likely involve large-scale organic synthesis processes, including the use of automated synthesizers and high-throughput screening techniques to identify and optimize potential inhibitors. The production process would also include purification steps such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cPEPCK inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of cPEPCK inhibitors include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are typically modified versions of the original inhibitor compounds, with enhanced binding affinity and specificity for the cPEPCK enzyme. These modifications can lead to improved therapeutic properties, such as increased potency and reduced side effects .
Scientific Research Applications
cPEPCK inhibitors have a wide range of scientific research applications. In chemistry, they are used to study enzyme kinetics and metabolic pathways. In biology, they are employed to investigate the role of cPEPCK in cellular metabolism and energy homeostasis. In medicine, cPEPCK inhibitors are being explored as potential treatments for metabolic disorders such as type 2 diabetes and obesity. Additionally, these inhibitors have industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of cPEPCK inhibitors involves binding to the active site of the cPEPCK enzyme, thereby blocking its catalytic activity. This inhibition prevents the conversion of oxaloacetic acid into phosphoenol pyruvate, disrupting the gluconeogenesis pathway. Molecular docking and molecular dynamics simulations have shown that inhibitors like genistein interact with key residues in the enzyme’s active site, leading to a mixed inhibition mechanism .
Comparison with Similar Compounds
cPEPCK inhibitors can be compared with other similar compounds, such as 3-mercaptopicolinic acid and 3-alkyl-1,8-dibenzylxanthines. These compounds also target the cPEPCK enzyme but may differ in their binding affinities, selectivity, and inhibitory mechanisms. For example, 3-mercaptopicolinic acid is known to inhibit cPEPCK non-competitively, while genistein exhibits mixed inhibition .
List of Similar Compounds:- 3-Mercaptopicolinic acid
- 3-Alkyl-1,8-dibenzylxanthines
- Genistein
These compounds highlight the diversity of cPEPCK inhibitors and their potential for therapeutic applications.
Properties
IUPAC Name |
N-[4-[[3-butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-7H-purin-8-yl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-3-4-13-30-23-22(24(33)31(25(30)34)15-18-7-5-6-8-20(18)26)28-21(29-23)14-17-9-11-19(12-10-17)27-16(2)32/h5-12H,3-4,13-15H2,1-2H3,(H,27,32)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSHXKJSPVHPCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)NC(=N2)CC4=CC=C(C=C4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.